tert-butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate

Description

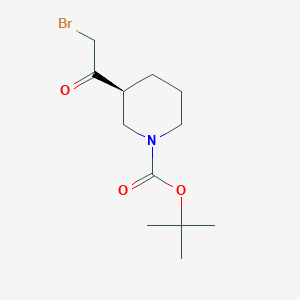

Chemical Structure: This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-bromoacetyl substituent at the (3S)-configured carbon. The bromoacetyl group confers electrophilic reactivity, making it valuable in nucleophilic substitution reactions and cross-coupling chemistry.

Key Properties:

- Molecular Formula: Not explicitly provided in evidence, but inferred as $ \text{C}{12}\text{H}{20}\text{BrNO}_3 $ based on structural analogs (e.g., ).

- Molecular Weight: ~322.2 g/mol (estimated).

- Applications: Used as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or proteolysis-targeting chimeras (PROTACs) due to its reactive bromine atom .

Properties

Molecular Formula |

C12H20BrNO3 |

|---|---|

Molecular Weight |

306.20 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(2-bromoacetyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9H,4-8H2,1-3H3/t9-/m0/s1 |

InChI Key |

FTDGLGFKVKVHTE-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)CBr |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves:

- Protection of the piperidine nitrogen with a Boc group to form tert-butyl piperidine-1-carboxylate derivatives.

- Introduction of the 2-bromoacetyl group at the 3-position of the piperidine ring.

- Control of stereochemistry to obtain the (3S)-isomer.

Detailed Preparation Procedure

A representative preparation method is described as follows, based on experimental data:

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | tert-Butyl piperidine-1-carboxylate as starting material | Starting with the Boc-protected piperidine derivative | - |

| 2 | Bromination with 2-bromoacetyl source | Introduction of the 2-bromoacetyl group at the 3-position | - |

| 3 | Purification by chromatography | Silica gel chromatography with gradient elution (0-100% ethyl acetate in hexane) | 79% isolated yield |

Potassium carbonate (228 mg, 1.65 mmol) was added to a solution of tert-butyl 3-(2-bromoacetyl)piperidine-1-carboxylate (500 mg, 1.63 mmol) and N-benzyloxycarbonylglycine thioamide (366 mg, 1.63 mmol) in ethanol (8 mL) at room temperature. The mixture was stirred overnight, then evaporated. The residue was dissolved in dichloromethane (10 mL), washed with water and saline, dried, and evaporated. The crude product was purified by silica gel chromatography to yield a yellow gum with 79% yield.

Key Reaction Conditions and Reagents

- Base: Potassium carbonate (K2CO3) is used as a mild base to facilitate nucleophilic substitution.

- Solvent: Ethanol (EtOH) serves as the reaction medium.

- Temperature: Ambient temperature (~20 °C) is sufficient for the reaction.

- Purification: Chromatography on silica gel with ethyl acetate/hexane gradient.

Alternative Synthetic Routes and Cyclization Methods

Literature indicates that related piperidine derivatives can be prepared via Dieckmann cyclization and selective protection strategies:

- Starting from N-Boc diesters, potassium tert-butoxide in dry toluene can promote cyclization to yield 3-keto-2-carboxylate piperidine derivatives, which can be further functionalized.

- Protection of amines with di-tert-butyl dicarbonate (Boc2O) in dichloromethane with triethylamine is a common step to obtain Boc-protected intermediates.

- Hydrolysis and selective functional group transformations are carried out under controlled acidic or basic conditions to maintain stereochemical integrity.

These methods support the preparation of chiral piperidine intermediates similar to this compound.

Analytical Data and Characterization

- Mass Spectrometry: The molecular ion peak observed at m/z 454 (M+Na)+ confirms the molecular weight of the purified compound.

- Purity: Chromatographic purification ensures high purity suitable for further synthetic applications.

- Stereochemistry: Enantiomeric enrichment is typically verified by chiral chromatographic methods or NMR, though specific data for this compound require further literature consultation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoacetyl group undergoes nucleophilic substitution due to the electron-withdrawing carbonyl group adjacent to the bromine atom. This reactivity is exploited in heterocycle formation and functional group interconversions.

Example Reaction with N-Benzyloxycarbonylglycine Thioamide

A documented reaction involves the compound reacting with N-benzyloxycarbonylglycine thioamide in ethanol under basic conditions (K₂CO₃) to form a thiazole derivative :

| Parameter | Details |

|---|---|

| Reactants | tert-Butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate + N-Benzyloxycarbonylglycine thioamide |

| Conditions | K₂CO₃ (1.65 mmol), EtOH, 20°C, 12 hours |

| Yield | 79% |

| Product Characterization | M/z 454 (M+Na)⁺ by mass spectrometry |

Mechanism :

-

Deprotonation of the thioamide by K₂CO₃ generates a nucleophilic thiolate.

-

Thiolate attacks the electrophilic carbon adjacent to the bromine, displacing Br⁻ via an Sᴺ2 pathway.

Cross-Coupling Reactions

The bromoacetyl group may participate in transition-metal-catalyzed cross-couplings, though direct evidence is limited. Analogous piperidine-boronic ester derivatives (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate) have been used in Suzuki-Miyaura couplings . For this compound, potential applications include:

-

Buchwald-Hartwig amination : Substitution of bromine with amines using palladium catalysts.

-

Heck reaction : Alkenylation at the β-carbon of the acetyl group.

Hydrolysis

The tert-butyloxycarbonyl (Boc) group is acid-labile. Treatment with HCl or trifluoroacetic acid (TFA) removes the Boc protecting group, yielding the free amine. Subsequent reactions can functionalize the piperidine nitrogen .

Reduction

The ketone in the bromoacetyl moiety can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though this may compete with bromide displacement.

Stability and Handling

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It may serve as a ligand or catalyst in certain chemical reactions.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Biological Probes: It can be used as a probe to study biological pathways and mechanisms.

Industry:

Material Science: The compound may find applications in the development of new materials with specific properties.

Agriculture: It could be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate depends on its specific application. In drug development, for example, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The bromoacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of certain pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Reactivity

The compound is distinguished by its 2-bromoacetyl group, which contrasts with analogs bearing amino, fluorophenyl, or hydroxyl substituents. Key comparisons include:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Reactivity : The bromoacetyl group undergoes nucleophilic displacement more readily than aryl bromides (e.g., 3-bromophenyl in ) due to its aliphatic nature.

- Solubility : Hydroxyl-substituted analogs (e.g., ) exhibit higher aqueous solubility than brominated derivatives, impacting formulation strategies.

Commercial Viability

- Pricing : The target compound is priced at €75.00/250 mg , whereas tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate costs up to $2700/g , reflecting differences in synthetic complexity and demand.

- Supplier Diversity: Over 20 global suppliers are listed for amino-methyl analogs (), while bromoacetyl derivatives have fewer suppliers, indicating niche applications .

Biological Activity

Tert-butyl(3S)-3-(2-bromoacetyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a tert-butyl group, a bromoacetyl moiety, and a carboxylate, which contribute to its pharmacological properties.

- Molecular Formula : C₁₂H₁₈BrN₁O₂

- Molecular Weight : 292.21 g/mol

- CAS Number : 210564-54-8

This compound is characterized by its stability under various conditions, making it suitable for biological studies and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the bromoacetyl group allows for electrophilic interactions with nucleophiles in biological systems, which can lead to inhibition of key enzymes or receptors involved in various metabolic pathways.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead in the development of new antibiotics.

Anti-inflammatory Effects

In vivo studies have suggested that this compound possesses anti-inflammatory properties. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models, indicating its potential use in treating inflammatory diseases such as arthritis.

Neuroprotective Properties

There is emerging evidence that piperidine derivatives may exhibit neuroprotective effects. In experimental models of neurodegeneration, this compound has been observed to mitigate neuronal cell death and improve cognitive function, suggesting a role in treating neurodegenerative disorders.

Case Studies and Experimental Data

Table 1 summarizes key findings from recent studies on the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for tert-butyl (3S)-3-(2-bromoacetyl)piperidine-1-carboxylate, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach starts with the formation of a piperidine scaffold, followed by bromoacetylation. For example:

Piperidine core preparation : Use tert-butyl carbamate to protect the piperidine nitrogen, enabling regioselective functionalization at the 3-position.

Bromoacetylation : React the protected piperidine with bromoacetyl bromide in anhydrous dichloromethane (DCM) under inert conditions (N₂/Ar) at 0–20°C, using triethylamine (Et₃N) as a base to neutralize HBr .

Characterization : Confirm intermediates via NMR (¹H/¹³C), focusing on the tert-butyl singlet (~1.4 ppm) and bromoacetyl carbonyl (~170 ppm). LC-MS can verify molecular weights (expected [M+H]⁺: ~334.2 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis of the bromoacetyl group. Desiccate to avoid moisture-induced degradation.

- Safety : Use PPE (gloves, goggles) and work in a fume hood. Consult SDS for first-aid measures (e.g., eye exposure: flush with water for 15 minutes) .

Q. What analytical techniques are most effective for purity assessment?

- Methodological Answer :

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Monitor retention time against a certified reference standard.

- TLC : Hexane/ethyl acetate (3:1) to track reaction progress (Rf ~0.5 for the product).

- Elemental Analysis : Validate C, H, N composition (theoretical: C 47.09%, H 6.34%, N 3.36%) .

Advanced Research Questions

Q. How can stereochemical integrity at the 3S position be preserved during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (S)-piperidine-3-carboxylic acid derivatives) and avoid harsh conditions that promote racemization.

- Monitoring : Employ chiral HPLC (e.g., Chiralpak IA column) with a heptane/ethanol mobile phase to confirm enantiomeric excess (>98%) .

Q. What strategies optimize bromoacetylation yield while minimizing side reactions?

- Methodological Answer :

- Reagent Ratios : Use a 1.2:1 molar excess of bromoacetyl bromide to the piperidine intermediate to compensate for HBr volatility.

- Temperature Control : Maintain ≤20°C to suppress competing N-deprotection or over-acylation.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Q. How does the bromoacetyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Insight : The electron-withdrawing carbonyl activates the α-carbon for SN2 reactions. Test nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 25–50°C.

- Kinetic Analysis : Monitor reaction progress via ¹H NMR (disappearance of the bromoacetyl CH₂ signal at ~3.8 ppm). For sluggish reactions, add KI (1–5 mol%) to enhance leaving-group displacement .

Q. What computational methods predict the compound’s behavior in biological systems?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on the bromoacetyl group’s electrophilicity for covalent binding.

- ADMET Prediction : Employ SwissADME to estimate logP (~2.5), solubility (<0.1 mg/mL), and cytochrome P450 interactions .

Q. How can researchers troubleshoot low yields in large-scale synthesis?

- Methodological Answer :

- Process Variables :

- Solvent Choice : Switch from DCM to THF for better solubility at scale.

- Purification : Optimize flash chromatography (silica gel, 10–20% EtOAc/hexane) or recrystallization (hexane/DCM).

- Byproduct Analysis : Use GC-MS to identify dimers or dehalogenated products; adjust stoichiometry or reaction time .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported NMR shifts for the tert-butyl group?

- Methodological Answer :

Q. Why might HPLC purity assays conflict with elemental analysis results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.